molecular formula C15H20F6N5OP B011810 (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate CAS No. 105379-24-6

(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate

Cat. No.: B011810
CAS No.: 105379-24-6
M. Wt: 431.32 g/mol
InChI Key: XKTRAGMCMJYRRN-UHFFFAOYSA-N
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Description

(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate is a useful research compound. Its molecular formula is C15H20F6N5OP and its molecular weight is 431.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis:

    • Benzotriazol-1-yl diethyl phosphate has been identified as a convenient reagent for peptide synthesis, with minimal racemization and potential applications in pharmaceutical research (Kim, Chang, & Ko, 1988).
  • Synthesis of Functionalized Purine Nucleosides:

    • A study showed efficient synthesis of 2-halo-O6-(benzotriazol-1-yl)-functionalized purine nucleosides, offering access to highly functionalized purine nucleosides for various applications (Devine & Scammells, 2011).
  • Crystal Structure Analysis:

    • The crystal structure of a similar compound, benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP), was analyzed, revealing a monoclinic system with four molecules per unit cell, supporting the crystalline state (Sierosławski, Picur, & Lis, 2003).
  • DNA Modification:

    • O6-(benzotriazol-1-yl)inosine derivatives can be easily synthesized and undergo facile reactions with various nucleophiles, potentially benefiting DNA modification (Bae & Lakshman, 2007).
  • Antifungal Activity:

    • N-(4-halobenzyl)amides with hydroxyl groups in the para and methoxyl groups in the meta positions exhibit antifungal activity against various Candida species (Montes et al., 2016).
  • Toxicity Studies:

    • Benzotriazole and its derivatives show toxicity to aquatic organisms, with butylbenzotriazole being particularly toxic, indicating the need for careful handling and disposal of these compounds (Pillard, Cornell, Dufresne, & Hernández, 2001).
  • Potential in Biomedicine:

    • A facile functionalization method for pyrimidine nucleosides was developed, with potential applications in biomedicine (Akula et al., 2017).
  • Inhibitors for Steel Corrosion:

    • Uronium compounds, including those related to benzotriazole, have shown potential as effective inhibitors for controlling steel corrosion in acidic media (Dahiya, Lata, Kumar, & Yadav, 2016).

Safety and Hazards

HBPyU is non-hygroscopic and highly reactive. While it is generally safe to handle, standard precautions for working with reactive reagents should be followed. Consult safety data sheets (SDS) for detailed safety information .

Future Directions

: Sigma-Aldrich Product Page : Tokyo Chemical Industry Co., Ltd. Product Page

Properties

IUPAC Name

1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]benzotriazole;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N5O.F6P/c1-2-8-14-13(7-1)16-17-20(14)21-15(18-9-3-4-10-18)19-11-5-6-12-19;1-7(2,3,4,5)6/h1-2,7-8H,3-6,9-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTRAGMCMJYRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=[N+]2CCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546720
Record name 1-{[(1H-Benzotriazol-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105379-24-6
Record name 1-{[(1H-Benzotriazol-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Benzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate
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(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate
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(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate
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(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate

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